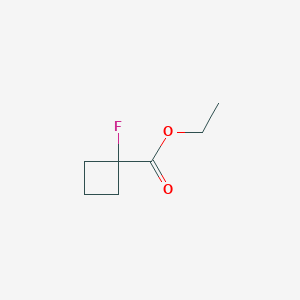

1-Fluorocyclobutanecarboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluorocyclobutanecarboxylic acid ethyl ester is a chemical compound with the CAS Number: 337-98-4 and a molecular weight of 146.16 . Its IUPAC name is ethyl 1-fluorocyclobutanecarboxylate .

Synthesis Analysis

Esters, including this compound, can be synthesized through esterification. This process occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

Esters, like this compound, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters are usually prepared from carboxylic acids by various methods. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Physical and Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Polymerization

- A study by Shibue and Fukuda (2014) detailed a rhodium-catalyzed cyclopropanation method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the chemical versatility and potential for precise molecular engineering of fluorinated compounds (Shibue & Fukuda, 2014).

Radiotracers for Tumor Imaging

- Radiolabeled amino acids, such as analogs of 1-fluorocyclobutanecarboxylic acid, have been explored for their potential in tumor detection. Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), indicating its utility in imaging brain tumors through PET scans (Martarello et al., 2002).

Antitumor Activity and Medicinal Applications

- The antitumor activities of amino acid ester derivatives containing 5-fluorouracil have been evaluated, highlighting the chemical's potential in developing novel cancer treatments. Xiong et al. (2009) reported on the synthesis of these compounds and their inhibitory effects against cancer cell lines (Xiong et al., 2009).

Material Science and Polymerization Applications

- The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which are related to 1-Fluorocyclobutanecarboxylic acid ethyl ester, have been studied for their potential in material science. Drujon et al. (1993) explored the polymerization behavior of these monomers, noting their similarity to vinyl counterparts and highlighting the applications in creating materials with high optical clarity and thermal stability (Drujon et al., 1993).

Mecanismo De Acción

Target of Action

As an ester, it may interact with various enzymes involved in ester hydrolysis .

Mode of Action

Esters typically undergo hydrolysis in the presence of enzymes, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various downstream effects depending on the specific targets and pathways involved.

Biochemical Pathways

It’s worth noting that esters are often involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

As an ester, it’s likely to be metabolized in the body through ester hydrolysis, leading to the formation of an alcohol and a carboxylic acid .

Result of Action

Based on its potential involvement in suzuki–miyaura (sm) cross-coupling reactions, it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluorocyclobutanecarboxylic acid ethyl ester. For instance, certain boronic acids and pinacol boronic esters, which are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, can decompose in air . Therefore, the stability and efficacy of this compound could potentially be affected by exposure to air and other environmental conditions.

Direcciones Futuras

The production of biodiesel, or fatty acid ethyl ester (FAEE), is an environmentally safe, next-generation biofuel. Recently, metabolic engineering of bacteria for ready-to-use biodiesel was developed . Overexpression of the native FA operon, along with FAEE biosynthesis enzymes, improved biodiesel biosynthesis in E. coli . This suggests potential future directions for the use of 1-Fluorocyclobutanecarboxylic acid ethyl ester in biofuel production.

Propiedades

IUPAC Name |

ethyl 1-fluorocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJDKRLKAOIKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)

![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B2819378.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2819386.png)

![2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2819396.png)

![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2819398.png)